6-Iodoquinolin-2-ol

Descripción general

Descripción

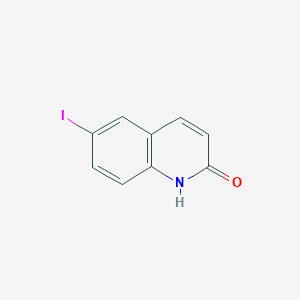

6-Iodoquinolin-2-ol is a chemical compound with the molecular formula C9H6INO. It is a derivative of quinoline, featuring an iodine atom at the 6th position and a hydroxyl group at the 2nd position of the quinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoquinolin-2-ol typically involves the iodination of quinolin-2-ol. One common method includes the reaction of quinolin-2-ol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained to optimize the yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

6-Iodoquinolin-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group at the 2nd position can participate in oxidation and reduction reactions, leading to the formation of quinone derivatives or reduced forms of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxyl group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted quinolin-2-ol derivatives can be formed.

Oxidation Products: Quinone derivatives are common products of oxidation reactions.

Reduction Products: Reduced forms of quinolin-2-ol are typically obtained from reduction reactions.

Aplicaciones Científicas De Investigación

6-Iodoquinolin-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The exact mechanism of action of 6-Iodoquinolin-2-ol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, it may act by chelating metal ions, disrupting cellular processes, or interfering with enzyme activities. Further research is needed to elucidate the precise mechanisms involved .

Comparación Con Compuestos Similares

Similar Compounds

Clioquinol: Another quinoline derivative with antimicrobial properties, used in the treatment of skin infections

Uniqueness

6-Iodoquinolin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its single iodine atom at the 6th position and hydroxyl group at the 2nd position make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Actividad Biológica

6-Iodoquinolin-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by an iodine atom at the sixth position and a hydroxyl group at the second position. This structural configuration is believed to influence its biological activity significantly.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The presence of hydroxyl and halogen substituents has been shown to enhance antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The above data indicates that this compound exhibits promising activity against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer properties of quinoline derivatives have also been extensively studied. Research indicates that this compound may inhibit tumor growth through various mechanisms, including the disruption of DNA repair mechanisms and inhibition of specific kinases involved in cancer progression.

- Inhibition of DNA Repair Enzymes : Compounds similar to this compound have been shown to interfere with the DNA repair process, leading to increased apoptosis in cancer cells.

- EGFR Inhibition : Some derivatives exhibit inhibitory effects on the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors. This inhibition can prevent cancer cell proliferation and survival.

Case Study: Efficacy Against Cancer Cell Lines

A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant antiproliferative effects:

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

These results suggest that this compound has potent anticancer activity, particularly against breast and colon cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their chemical structure. For example, the presence of halogens such as iodine can enhance lipophilicity, potentially improving cell membrane penetration and increasing bioactivity.

Key Findings on SAR:

- Hydroxyl Group : The ortho-positioned hydroxyl group is crucial for enhancing both antimicrobial and anticancer activities.

- Iodine Substitution : The iodine atom at position six contributes to increased electron density, which may facilitate interactions with biological targets.

Propiedades

IUPAC Name |

6-iodo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQARRHZNIORQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550806 | |

| Record name | 6-Iodoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99455-01-3 | |

| Record name | 6-Iodoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.